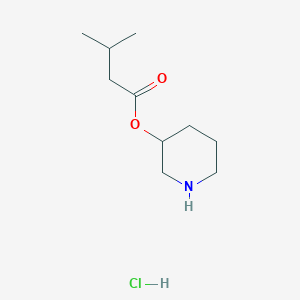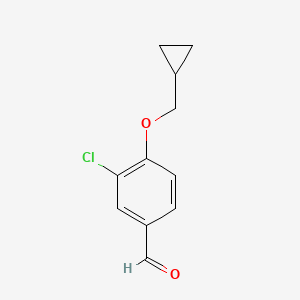![molecular formula C15H24ClNO B1394814 4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride CAS No. 1220028-65-8](/img/structure/B1394814.png)
4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Aromatase Inhibitors in Cancer Treatment
4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride has been studied for its potential role in cancer treatment, particularly in inhibiting estrogen biosynthesis. A study conducted by Hartmann and Batzl (1986) explored the synthesis and biological evaluation of compounds including sec-butyl derivatives for their inhibitory effects on human placental aromatase. These compounds demonstrated stronger inhibition compared to aminoglutethimide, a drug used in hormone-dependent breast cancer treatment. This suggests that derivatives of 4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride might be effective in treating hormone-dependent human breast cancer (Hartmann & Batzl, 1986).
Role in Selective Serotonin Reuptake Inhibition
Paroxetine hydrochloride, a derivative related to 4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride, is a phenylpiperidine derivative and a selective serotonin reuptake inhibitor (SSRI). Paroxetine is used for treating several disorders, including depression, anxiety, and posttraumatic stress disorder. The study by Germann et al. (2013) provides comprehensive information on the physicochemical properties, pharmacokinetics, metabolism, and pharmacological effects of Paroxetine (Germann et al., 2013).
Synthesis of Key Pharmaceutical Intermediates
The compound is also significant in the synthesis of key pharmaceutical intermediates. Wang et al. (2015) discussed the synthesis of a derivative of 4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride, used as a key intermediate in the production of Vandetanib, an anti-cancer drug. This study highlights the importance of such compounds in the pharmaceutical industry (Wang et al., 2015).
Neuroprotective Activity
In the field of neurology, a novel class of compounds, including derivatives of 4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride, has shown neuroprotective activity. Annoura et al. (1999) synthesized a series of arylpiperidines with blocking effects on neuronal Na+ and T-type Ca2+ channels, indicating potential for treatment in ischemic conditions (Annoura et al., 1999).
Crystal and Molecular Structure Analysis
The study of crystal and molecular structures of related compounds provides valuable insights into the properties and potential applications of 4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride. Szafran et al. (2007) examined the structure of 4-carboxypiperidinium chloride, a related compound, which can contribute to understanding the physical and chemical properties of 4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride (Szafran et al., 2007).
Eigenschaften
IUPAC Name |
4-(2-butan-2-ylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-3-12(2)14-6-4-5-7-15(14)17-13-8-10-16-11-9-13;/h4-7,12-13,16H,3,8-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYONXKICNHIUBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride](/img/structure/B1394735.png)
![4-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394736.png)
![4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394738.png)







